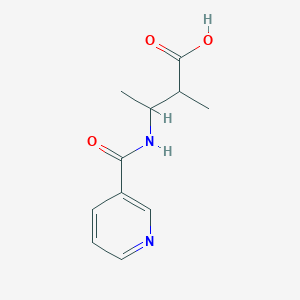![molecular formula C16H16N2O B6631621 2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)
2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one (referred to as "compound X" in This compound has been found to have interesting properties that make it a valuable tool for investigating various biochemical and physiological processes.
作用機序
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, compound X has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, compound X could increase the levels of acetylcholine in the brain, which could have neuroprotective effects.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, as mentioned above. It has also been found to have antioxidant properties, which could be useful in protecting cells from oxidative stress. Additionally, compound X has been found to have anti-inflammatory effects, which could be useful in studying the role of inflammation in disease processes.
実験室実験の利点と制限
One advantage of using compound X in lab experiments is that it has been shown to have a high degree of selectivity for certain enzymes. This means that it can be used to specifically target these enzymes without affecting other enzymes in the body. Additionally, compound X has been found to have low toxicity, which makes it a safer option for use in lab experiments.
One limitation of using compound X in lab experiments is that it can be difficult to synthesize, which could limit its availability for research purposes. Additionally, the mechanism of action of compound X is not fully understood, which could make it difficult to interpret the results of experiments using this compound.
将来の方向性
There are several future directions for research on compound X. One direction is to further investigate its neuroprotective effects and its potential applications in treating neurodegenerative diseases. Another direction is to investigate its anti-inflammatory effects and its potential applications in treating inflammatory diseases. Additionally, further research could be done to better understand the mechanism of action of compound X and to identify other enzymes that it may inhibit. Finally, research could be done to develop more efficient methods for synthesizing compound X, which could make it more widely available for research purposes.
合成法
Compound X can be synthesized through a multi-step process involving the reaction of several different chemicals. The first step involves the reaction of 6-methylpyridin-2-amine with formaldehyde to produce 2-(6-methylpyridin-2-yl)methanol. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to produce compound X. The final product can be purified through recrystallization or chromatography.
科学的研究の応用
Compound X has been studied for its potential applications in scientific research. It has been found to have interesting properties that make it a valuable tool for investigating various biochemical and physiological processes. For example, compound X has been shown to inhibit the activity of certain enzymes, which could be useful in studying the role of these enzymes in disease processes. It has also been found to have neuroprotective effects, which could be useful in studying the mechanisms underlying neurodegenerative diseases.
特性
IUPAC Name |
2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-5-4-7-14(17-12)11-18-10-9-13-6-2-3-8-15(13)16(18)19/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIJTJLQEPDQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)

![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)

![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)

![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)


